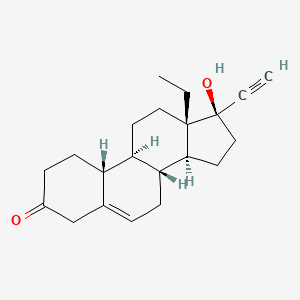
(+)-Deoxocassine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A concise total synthesis of (+)-Deoxocassine has been achieved from d-xylose, involving key steps such as alkyl Grignard reaction, S N 2 substitution of mesylate by azide, Wittig reaction, and reductive amination (Kishore et al., 2012). Another approach employs the aza-Achmatowicz oxidation as the key step for synthesizing cis-2,3,6-trisubstituted piperidines, illustrating a facile synthesis pathway for (+)-Deoxocassine (Cassidy & Padwa, 2004).
Scientific Research Applications
Synthesis from d-xylose
A significant advancement in the synthesis of (+)-deoxocassine was achieved by deriving it from d-xylose. Key steps in this process included alkyl Grignard reaction, S N 2 substitution by azide, Wittig reaction, and reductive amination. This synthesis presents a concise and efficient method for producing (+)-deoxocassine (Kishore et al., 2012).
Diastereoselective Reduction in Synthesis
The diastereoselective reduction of chiral piperidine β-enamino esters and ketones played a crucial role in synthesizing (+)-deoxocassine. This process led to the successful creation of 2,3- or 2,3,6-substituted piperidines, demonstrating a versatile approach to synthesizing this compound (Noël et al., 2007).
Asymmetric Aminohydroxylation Route
An asymmetric aminohydroxylation route was developed to create cis-2,6-disubstituted piperidine-3-ol, which was then applied to the synthesis of (−)-deoxocassine. This method demonstrated efficiency, flexibility, and convergence, showcasing an innovative approach to synthesizing this alkaloid (Kandula & Kumar, 2006).
Aza-Achmatowicz Approach
The aza-Achmatowicz oxidation method was employed to synthesize several cis-2,3,6-trisubstituted piperidines, including (+)-deoxocassine. This approach facilitated the facile synthesis of piperidin-3-ol alkaloids, highlighting its utility in creating complex molecular structures (Cassidy & Padwa, 2004).
Safety And Hazards
This would involve studying the compound’s toxicity and any risks associated with its use. Are there any safety precautions that need to be taken when handling it?
Future Directions
This would involve a discussion of any unanswered questions about the compound and suggestions for future research.
I hope this general outline is helpful. If you have a specific compound in mind, I would recommend consulting the primary literature or a reputable database for more detailed information. Please note that the analysis of a compound is a complex task that requires expertise in chemistry and related fields. Always consult with a qualified professional when dealing with potentially hazardous substances.
properties
CAS RN |
38726-62-4 |
|---|---|
Product Name |
(+)-Deoxocassine |
Molecular Formula |
C₁₈H₃₇NO |
Molecular Weight |
283.49 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



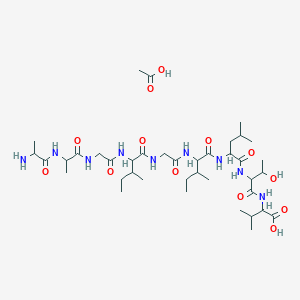
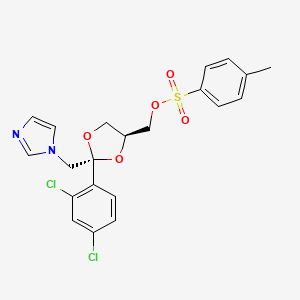

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
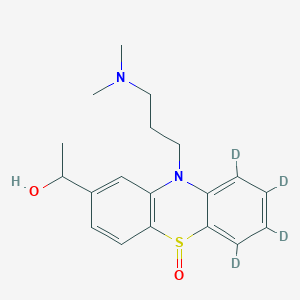
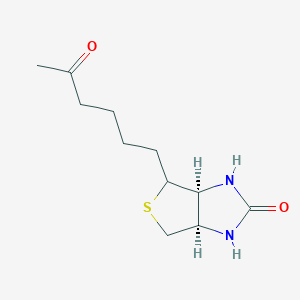
![[1'-13C]uridine](/img/structure/B1146227.png)
